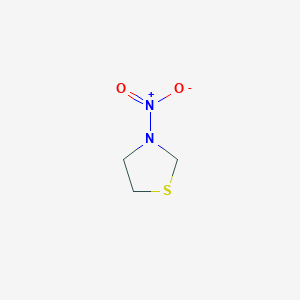

3-Nitro-1,3-thiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

104549-75-9 |

|---|---|

Molecular Formula |

C3H6N2O2S |

Molecular Weight |

134.16 g/mol |

IUPAC Name |

3-nitro-1,3-thiazolidine |

InChI |

InChI=1S/C3H6N2O2S/c6-5(7)4-1-2-8-3-4/h1-3H2 |

InChI Key |

JJTJTCNDEIYUTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Structural Characterization of 3 Nitro 1,3 Thiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 3-Nitro-1,3-thiazolidine molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. The thiazolidine (B150603) ring contains three methylene (B1212753) groups (-CH₂-), and their protons exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the sulfur atom (C-2) typically appear as a singlet, while the protons on the carbons at positions 4 and 5, adjacent to the nitrogen and sulfur atoms respectively, appear as triplets. This splitting pattern arises from the coupling between adjacent non-equivalent protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| CH₂ (C-2) | 5.25 | Singlet |

| CH₂ (C-4) | 4.20 | Triplet |

| CH₂ (C-5) | 3.35 | Triplet |

This table presents typical ¹H NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum shows three distinct signals, one for each of the three carbon atoms in the thiazolidine ring. The chemical shifts of these signals are indicative of the hybridization and the electronic environment of each carbon atom. The carbon atom at the C-2 position, situated between the nitrogen and sulfur atoms, is the most deshielded and thus appears at the lowest field.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 65.1 |

| C-4 | 54.3 |

| C-5 | 29.5 |

This table presents typical ¹³C NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms in the this compound molecule.

COSY spectra show correlations between coupled protons, confirming the connectivity between the protons on the C-4 and C-5 positions of the thiazolidine ring.

HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the nitro group (N-O), which typically appear in the regions of 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Other significant bands include the C-H stretching vibrations of the methylene groups and the C-N stretching vibration.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| Asymmetric N-O Stretch | 1520 | Strong |

| Symmetric N-O Stretch | 1345 | Strong |

| C-H Stretch (Methylene) | 2980-2900 | Medium |

| C-N Stretch | 1290 | Medium |

This table presents typical IR absorption data for this compound. Actual values may vary slightly depending on the physical state of the sample (e.g., solid, liquid).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for this compound may involve the loss of the nitro group (NO₂) or cleavage of the thiazolidine ring.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 134 | Molecular Ion |

| [M-NO₂]⁺ | 88 | Loss of Nitro Group |

This table presents the expected major peaks in the mass spectrum of this compound. The relative intensities of the peaks can provide further insight into the stability of the fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by an absorption maximum (λ_max) that is attributed to the n → π* electronic transition of the nitro group. The position of this absorption band can be influenced by the solvent polarity. The lack of extensive conjugation in the molecule results in a relatively simple UV-Vis spectrum.

| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε) |

| n → π* (Nitro Group) | ~270 | Moderate |

This table presents typical UV-Vis absorption data for this compound. The exact λ_max and molar absorptivity can vary with the solvent used for the measurement.

Computational and Theoretical Investigations of 3 Nitro 1,3 Thiazolidine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular structure and reactivity from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For 3-Nitro-1,3-thiazolidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.govunimib.it This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing key data on bond lengths, bond angles, and dihedral angles. nih.govbiointerfaceresearch.com

Ab Initio Computational Methods

The term ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While DFT is technically a distinct approach, extensive computational investigations often employ both DFT and ab initio methods to compare and validate results. biointerfaceresearch.comsapub.org For this compound, ab initio calculations would provide a foundational, first-principles prediction of its wavefunction and energy, from which all other properties can be derived. wikipedia.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Hardness

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. wikipedia.orgijarset.com

From the energies of the HOMO and LUMO, global reactivity descriptors like chemical hardness (η) can be derived. ijarset.com Chemical hardness measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijarset.comderpharmachemica.com

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the global electrophilic power of a molecule. |

This table represents the standard formulas used in computational chemistry to calculate global reactivity descriptors from HOMO and LUMO energies.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. biointerfaceresearch.com It is plotted on the molecule's electron density surface, using colors to denote different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. ekb.eg For this compound, an MESP map would clearly identify the electron-rich oxygen atoms of the nitro group and the electron-deficient areas, providing a guide to its reactive behavior. biointerfaceresearch.com

Global Reactivity Descriptors and Fukui Functions

In addition to the descriptors derived from FMO theory, conceptual DFT provides a suite of tools to analyze reactivity. Global reactivity descriptors like chemical potential, hardness, and the electrophilicity index offer a holistic view of a molecule's reactivity. derpharmachemica.com

For a more detailed, atom-specific analysis, local reactivity descriptors are used. The Fukui function, f(r), is paramount among these. It indicates how the electron density at a specific point in the molecule changes when an electron is added or removed. mdpi.commdpi.com This allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). mdpi.commdpi.com The presence of a strong electron-withdrawing nitro group would significantly influence the Fukui functions within the this compound molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to model this behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the molecule's conformational space—the full range of shapes it can adopt by rotating around its single bonds. nih.govnih.gov

For this compound, an MD simulation would reveal its flexibility, identify its most stable conformers, and show how its structure fluctuates under specific conditions (e.g., in a solvent). This provides a more realistic picture of its behavior compared to static quantum calculations. nih.gov

Reaction Mechanism Prediction and Analysis

Computational chemistry offers powerful tools for predicting and analyzing the reaction mechanisms involving this compound. By modeling the interactions of reactants and the formation of products at the quantum mechanical level, researchers can gain detailed insights into the pathways of chemical transformations.

A fundamental aspect of mechanistic analysis is the identification of transition states (TS) and the calculation of reaction energy profiles. Transition states represent the highest energy point along a reaction coordinate, and their structure and energy determine the kinetic feasibility of a reaction pathway. For the synthesis or reactions of this compound, computational methods like Density Functional Theory (DFT) are employed to locate these transient structures.

The process involves mapping the potential energy surface of the reaction. The energy profile connects the reactants, transition states, any intermediates, and the final products. The difference in energy between the reactants and the transition state is the activation energy, a key parameter in determining the reaction rate. For instance, in cycloaddition reactions that could potentially form a thiazolidine (B150603) ring, DFT calculations can distinguish between different possible pathways by comparing their activation energies. mdpi.com A lower activation energy indicates a more favorable reaction pathway. The absence of any imaginary frequencies in the vibrational analysis of an optimized molecular structure confirms it as a stable minimum (reactant, product, or intermediate), while a single imaginary frequency is the defining characteristic of a true transition state. biointerfaceresearch.com

Table 1: Hypothetical Energy Profile Parameters for a Reaction Step This table is illustrative of the types of data generated from computational analysis and does not represent experimental values for this compound.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants | 0.0 | 0 |

| Transition State | +25.0 | 1 |

| Intermediate | -5.0 | 0 |

Many synthetic routes, particularly those involving cycloadditions or reactions with multifunctional reagents, can lead to multiple isomers. Computational chemistry is instrumental in predicting the regioselectivity (which atoms bond together) and stereoselectivity (the 3D arrangement of atoms) of such reactions.

By calculating the energies of the different possible transition states leading to various regioisomeric or stereoisomeric products, the preferred outcome can be predicted. The pathway with the lowest energy transition state is generally the kinetically favored one. mdpi.com For a molecule like this compound, if it were synthesized via a pathway with multiple possible outcomes, comparing the activation barriers for each path would reveal the most likely product. mdpi.com Analysis of local electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), can also provide insights into the preferred sites of reaction, thereby explaining the observed or predicted selectivity. mdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture bulk solvent effects. mdpi.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding. The choice of solvent can alter the stability of reactants, transition states, and products, potentially changing the activation energies and even the preferred reaction pathway. For polar molecules like this compound, solvent effects are expected to be significant, and their inclusion in computational models is crucial for accurate predictions.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Models

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to find a quantitative relationship between these descriptors and an observed or calculated measure of reactivity (e.g., reaction rate constant). mdpi.com

For a class of compounds like nitro-thiazolidines, computational chemistry can generate a wide array of descriptors, including:

Electronic Descriptors: HOMO-LUMO energy gap, dipole moment, atomic charges. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Topological Descriptors: Descriptors based on the 2D connectivity of the molecule.

Quantum Chemical Descriptors: Total energy, polarizability, and other properties derived from quantum mechanical calculations. biointerfaceresearch.com

Once a robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward molecules with desired properties. mdpi.com This approach accelerates the design process by prioritizing the synthesis of the most promising candidates.

Chemical Reactivity and Mechanistic Insights into 3 Nitro 1,3 Thiazolidine

Intramolecular and Intermolecular Cyclization Reactions

While specific examples of intramolecular and intermolecular cyclization reactions starting directly from 3-nitro-1,3-thiazolidine are not extensively detailed in the provided search results, the broader chemistry of thiazolidines and related nitro compounds provides a basis for understanding their potential in such transformations. Thiazolidine (B150603) derivatives are frequently synthesized through cyclization processes and can subsequently participate in further ring-forming reactions.

Thiazolidines are often formed via the condensation of a 1,2-aminothiol with an aldehyde or ketone. rsc.org For instance, the reaction of cysteamine (B1669678) with aldehydes is a well-established method for creating the thiazolidine ring. nih.gov This initial ring formation is itself an intramolecular cyclization of the intermediate formed between the reactants.

Furthermore, thiazolidine scaffolds can be elaborated through subsequent cyclization reactions. For example, (1,3-thiazolidin-2-ylidene)ketones, which can be synthesized via electrophilic intramolecular cyclization of N-allylthioamides, can undergo [3+2] and [3+3] cyclization reactions to form fused heterocyclic systems like pyrrolo[2,1-b] rsc.orgnih.govthiazoles and rsc.orgnih.govthiazolo[3,2-a]pyridines. nuph.edu.ua

In a related context, the reaction of 3-phenyl-1,3-thiazolidine-2,4-dithione derivatives with various dienophiles proceeds through a 1,4-cycloaddition, leading to tetrahydrothiopyrano[2,3-d]thiazole-2-thiones. researchgate.net While not involving this compound directly, this demonstrates the capability of the thiazolidine framework to participate in intermolecular cycloadditions. The presence of a nitro group, a strong electron-withdrawing moiety, would be expected to significantly influence the reactivity of the thiazolidine ring in such reactions.

Nucleophilic and Electrophilic Reactivity of the Nitro Group and Thiazolidine Ring

The reactivity of this compound is a composite of the individual reactivities of the nitro group and the thiazolidine ring, each influencing the other.

Nitro Group Reactivity:

The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. tcichemicals.com This electronic pull renders the adjacent carbon atom susceptible to nucleophilic attack. While the α-carbon to a nitro group can be acidic, allowing for deprotonation and subsequent reaction as a nucleophile, the nitro group itself can act as an electrophile. tcichemicals.comwikipedia.org It can also function as a leaving group in certain reactions. tcichemicals.com The reduction of the nitro group to an amino group is a common transformation, typically achieved with reagents like hydrogen gas over a palladium catalyst.

Thiazolidine Ring Reactivity:

The thiazolidine ring contains both a sulfur and a nitrogen atom, which are potential sites for reaction. The nitrogen atom, being part of a secondary amine (in the parent thiazolidine), can act as a nucleophile. The sulfur atom can also exhibit nucleophilic character. The C-H bonds within the ring can be activated depending on the substituents.

The presence of the N-nitro group dramatically alters the reactivity of the thiazolidine ring. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the ring nitrogen. This makes electrophilic substitution on the nitrogen less favorable. Conversely, the electron-deficient nature of the ring system may enhance its susceptibility to nucleophilic attack at various positions.

Ring-Opening and Ring-Contraction/Expansion Rearrangements

The thiazolidine ring can undergo ring-opening reactions under various conditions. For instance, treatment of certain N-substituted thiazolidines with alkali can lead to ring cleavage. The stability of the thiazolidine ring can be pH-dependent, although some derivatives show remarkable stability across a range of pH values. rsc.org

While specific studies on the ring-opening of this compound were not found, the general principles of heterocyclic chemistry suggest potential pathways. Nucleophilic attack at the carbon adjacent to the sulfur or nitrogen, or at the carbonyl carbon in thiazolidinones, can initiate ring opening. researchgate.net For example, the reaction of 1,3-thiazolidine-4-carboxylic acids can lead to the formation of azomethine ylides via a ring-opening process, which can then undergo cycloaddition reactions. researchgate.net

Rearrangements involving ring contraction or expansion are also known in thiazolidine chemistry, often driven by the formation of more stable intermediates or products. For example, certain cycloadducts of thiazolidine derivatives have been observed to undergo spontaneous rearrangement. researchgate.net The presence of the N-nitro group in this compound would likely influence the feasibility and outcome of such rearrangements due to its profound electronic effects.

Stability Studies and Degradation Pathways Under Various Chemical Conditions

The stability of the thiazolidine ring is a critical aspect of its chemistry. Studies on various thiazolidine derivatives have shown that their stability can be influenced by factors such as pH, temperature, and the presence of other chemical reagents. rsc.orgnsf.govlhasalimited.org

Some thiazolidine products have been found to be highly stable at both acidic and neutral pH, showing no signs of degradation over extended periods. rsc.org However, under alkaline conditions, some cyclic ammonium (B1175870) cations, which share structural similarities with protonated thiazolidines, can undergo degradation through pathways like Hofmann elimination or nucleophilic ring-opening. nsf.gov

For nitroaromatic compounds, reductive degradation is a common pathway. For instance, 3-nitro-1,2,4-triazol-5-one (NTO) degrades in the presence of iron/copper bimetal particles, following a nitro-to-amino pathway that can lead to further mineralization. nih.gov It is plausible that this compound could undergo a similar reductive degradation of its nitro group.

| Condition | Potential Degradation Pathway | Reference |

| Acidic | Ring stability can be variable, potential for hydrolysis. | rsc.org |

| Neutral | Generally stable for many thiazolidine derivatives. | rsc.org |

| Alkaline | Potential for ring-opening via nucleophilic attack or Hofmann-type elimination. | nsf.gov |

| Reductive (e.g., Fe/Cu) | Reduction of the nitro group to an amino group, potentially leading to further ring degradation. | nih.gov |

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Thiazolidine derivatives are valuable synthetic intermediates and building blocks in organic synthesis due to their versatile reactivity and the prevalence of the thiazolidine core in biologically active molecules. nih.govresearchgate.nete3s-conferences.org They serve as precursors for the synthesis of a wide array of other heterocyclic compounds.

The ability to introduce various substituents at different positions of the thiazolidine ring makes it a versatile scaffold. nih.gov For example, 1,3-thiazolidine-4-carboxylic acids are used as building blocks for the synthesis of pyrrolo[1,2-c]thiazole derivatives through cycloaddition reactions. researchgate.net

The presence of the nitro group in this compound adds another layer of synthetic utility. The nitro group itself can be transformed into other functional groups, most notably an amino group, which can then be used for further synthetic elaborations. The electron-withdrawing nature of the nitro group can also be exploited to control the regioselectivity of reactions on the thiazolidine ring.

While direct applications of this compound as a building block are not extensively documented in the provided results, the combination of the reactive thiazolidine core and the versatile nitro group suggests significant potential in the synthesis of complex, functionalized molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.